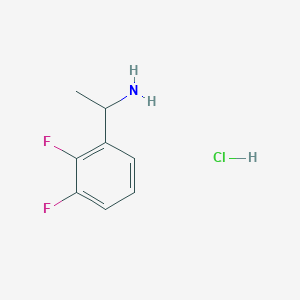

1-(2,3-二氟苯基)乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their unique properties and applications in chemical discovery. For instance, the base-promoted reaction of O-, N-, and S-nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) provides access to various β-substituted-trifluoromethyl-ethenes under mild conditions, which could be relevant to the synthesis of related difluorophenyl compounds . Additionally, the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as mentioned in the synthesis of a novel quinolinone derivative, could potentially be applied to the synthesis of 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride .

Molecular Structure Analysis

The molecular structure of fluorinated compounds and their interactions can be complex. For example, the study of a novel quinolinone derivative's crystal structure using X-ray crystallography and density functional theory (DFT) provides insights into the molecular geometry and electronic structure that could be extrapolated to similar compounds like 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride .

Chemical Reactions Analysis

The reactivity of fluorinated compounds with amines is well-documented. Reactions between perfluorinated olefins and amines can lead to various products depending on the reaction conditions, which suggests that 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride could also undergo interesting reactions with amines or other nucleophiles . Furthermore, the kinetics and mechanism of the reaction of a trifluoroethyl compound with piperidine and pyrrolidine bases in dipolar aprotic solvents indicate that primary and secondary amines can promote complex reactions leading to fluorinated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amines can be influenced by their molecular structure and the presence of fluorine atoms. The chemoselective acylation of amines using chlorophenyl vinyl esters demonstrates the potential for selective reactions involving amines, which could be relevant to the properties of 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride . Additionally, the quantum chemical studies of the quinolinone derivative provide information on the molecular electrostatic potential, vibrational analysis, and other properties that could be similar in related fluorinated amines .

科学研究应用

合成和鉴定

- 测试购买和合成分析:与 1-(2,3-二氟苯基)乙胺盐酸盐在结构上相似的物质 2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙酮 (bk-2C-B) 通过核磁共振光谱、气相色谱和液相色谱以及高分辨率质谱等多种技术进行了分析。这项研究展示了此类化合物的鉴定和合成涉及的方法和复杂性 (Power 等人,2015)。

化学反应和应用

新型手性钯环的开发:涉及新型胺配体 1-(2,5-二氯苯基)-N,N-二甲基乙胺的研究展示了类似化合物在不对称加氢膦化反应中的潜在应用。这突出了此类化学物质在产生特定对映体纯净产物中的用途,这些产物在化学中具有广泛的应用 (Yap 等人,2014)。

吗啉醇衍生物的合成:从相关化合物合成 3-甲基-5-苯基-(2-二氟苯基)-2 吗啉醇盐酸盐说明了生产新药剂或化学试剂的潜力。此类研究为开发具有潜在治疗或工业应用的新型化合物开辟了途径 (程川,2011)。

无金属分子内亲电胺化:通过与 1-(2,3-二氟苯基)乙胺相似的化合物制备吲唑,其中涉及 2-氨基苯基酮肟的无金属分子内亲电胺化,证明了这些物质在杂环和氨基苯并肟合成中的潜力 (Counceller 等人,2012)。

药物中间体的生物催化:将类似化合物生物催化转化为药物中间体的的手性醇显示了此类化学物质在绿色和环保工艺中的用途。这对工业应用和可持续化学实践具有重要意义 (郭等人,2017)。

化学中的配体络合物:使用与 1-(2,3-二氟苯基)乙胺在结构上相关的化合物,涉及铝、镓和铟等金属的六齿 (N3O3) 三足胺酚配体络合物,说明了其作为复杂金属化学中柔性螯合配体的潜力 (Liu 等人,1993)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302-H315-H319-H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is swallowed or comes into contact with skin or eyes .

属性

IUPAC Name |

1-(2,3-difluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCJXEVNICFRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride | |

CAS RN |

1427378-79-7 |

Source

|

| Record name | 1-(2,3-difluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)